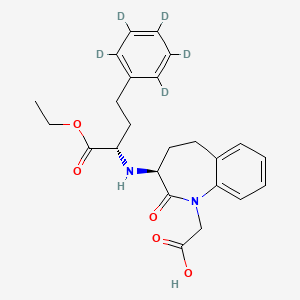

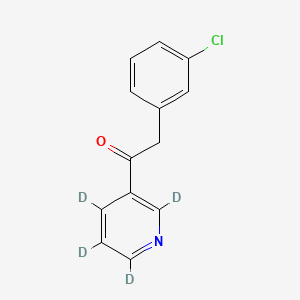

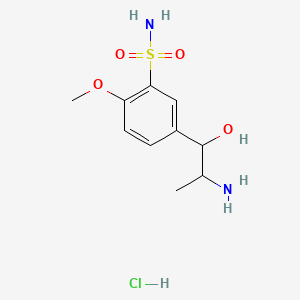

![molecular formula C14H9Cl3O2 B562490 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major CAS No. 1189477-14-2](/img/structure/B562490.png)

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major, also known as CDPE-d2, is an organochlorine compound that has been used in a variety of scientific research applications due to its unique properties. CDPE-d2 is a stable and non-toxic compound that has been used in a variety of laboratory experiments due to its low toxicity and its ability to bind to a variety of biological molecules. CDPE-d2 is a compound that is widely used in research laboratories due to its unique properties and its ability to bind to a variety of biological molecules.

Scientific Research Applications

Analytical Method Development

Graovac et al. (1995) developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, providing insights into monitoring and analysis of related compounds in environmental samples (Graovac et al., 1995).

Advanced Oxidation Processes

Brillas et al. (2000) studied the mineralization of 2,4-dichlorophenoxyacetic acid using advanced electrochemical oxidation processes, indicating the potential for effective degradation of related chlorophenols in environmental contexts (Brillas et al., 2000).

Chemical Synthesis and Transformations

Shagun et al. (2004) investigated the oxidation of 2-chloro-1-phenylethane-1,1-dithiol, contributing to the understanding of chemical transformations involving chlorinated compounds (Shagun et al., 2004).

Bioremediation

De Wildeman et al. (2003) isolated a bacterium capable of dehalorespiring vicinal dichlorinated alkanes, highlighting the potential for microbial remediation of chlorinated compounds in the environment (De Wildeman et al., 2003).

Catalytic Reactions

Takeuchi et al. (1994) explored the (porphinato)manganese(III)-catalyzed oxygenation and reduction of styrenes, which could inform catalytic processes involving similar chlorinated compounds (Takeuchi et al., 1994).

Formation of Chlorinated Organics

Rule et al. (2005) studied the formation of chloroform and chlorinated organics from triclosan, which is closely related to 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2. This research helps understand the environmental impact of chlorinated organics (Rule et al., 2005).

Adsorption Mechanisms

Wei et al. (2019) investigated the adsorption mechanism of chlorophenols on graphene oxide, which could be relevant for the adsorption and removal of related chlorinated compounds from the environment (Wei et al., 2019).

Reaction Mechanisms

Loginova et al. (2018) analyzed the reaction of styrene with chlorine dioxide, producing chlorinated compounds, thereby contributing to our understanding of the chemical behavior of similar chlorinated ethanones (Loginova et al., 2018).

properties

IUPAC Name |

1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZFFCSCPXYAPX-MKANTAFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661864 |

Source

|

| Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major | |

CAS RN |

1189477-14-2 |

Source

|

| Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.